molecular formula C4H3IN2O B1379129 5-Iodopyrazin-2-ol CAS No. 1261454-86-7

5-Iodopyrazin-2-ol

Cat. No.: B1379129
CAS No.: 1261454-86-7
M. Wt: 221.98 g/mol
InChI Key: ZOJAIRBRXDCYFT-UHFFFAOYSA-N
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Description

5-Iodopyrazin-2-ol is a heterocyclic aromatic compound featuring a pyrazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) substituted with an iodine atom at position 5 and a hydroxyl (-OH) group at position 2. Pyrazine derivatives are notable for their electron-deficient aromatic rings, which influence reactivity, solubility, and applications in pharmaceuticals, agrochemicals, and materials science .

Such characteristics make iodinated pyrazines valuable in medicinal chemistry, particularly in kinase inhibitors or radiopharmaceuticals.

Properties

IUPAC Name

5-iodo-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJAIRBRXDCYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261454-86-7
Record name 5-iodopyrazin-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyrazin-2-ol typically involves the iodination of pyrazin-2-ol. One common method includes the reaction of pyrazin-2-ol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Iodopyrazin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

Scientific Research Applications

Chemistry: 5-Iodopyrazin-2-ol is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyrazines .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .

Industry: In the material science industry, this compound is used in the synthesis of advanced materials, including polymers and coordination complexes, which have applications in electronics and catalysis .

Mechanism of Action

The mechanism of action of 5-Iodopyrazin-2-ol and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents (Positions) Key Features CAS Number (if available) Source
5-Iodopyrazin-2-ol Pyrazine -OH (2), I (5) Electron-deficient ring, halogen bonding potential N/A (hypothetical)
5-Iodopyridin-3-ol Pyridine -OH (3), I (5) Single nitrogen, higher basicity Not specified
5-Fluoro-3-iodopyridin-2-ol Pyridine -OH (2), F (5), I (3) Dual halogens, electron-withdrawing effects Not specified
3-Iodo-5-nitropyridin-2-ol Pyridine -OH (2), I (3), NO₂ (5) Nitro group enhances acidity of -OH Not specified
5-(methyl-d3)pyrazin-2-ol Pyrazine -OH (2), CD₃ (5) Deuterated methyl for isotopic studies 1185316-73-7

Key Observations:

Core Structure Differences: Pyrazine vs. Pyridine: Pyrazine's dual nitrogen atoms create a more electron-deficient ring compared to pyridine, reducing basicity but increasing susceptibility to nucleophilic attack. This difference impacts solubility and reactivity in cross-coupling reactions . Substituent Positions: In pyridine analogs (e.g., 5-Iodopyridin-3-ol), the hydroxyl and iodine groups occupy adjacent positions (2 and 3 or 3 and 5), influencing intramolecular hydrogen bonding or steric hindrance.

Functional Group Effects: Halogens: Iodine’s polarizability enhances halogen-bonding interactions, which are critical in crystal engineering or protein-ligand binding. Fluorine, being smaller and more electronegative, primarily exerts electron-withdrawing effects . Hydroxyl Group: The -OH group’s acidity is influenced by adjacent substituents. For example, the nitro group in 3-Iodo-5-nitropyridin-2-ol significantly lowers the pKa of the hydroxyl compared to non-electron-withdrawing substituents .

Deuterated Analogs :

  • 5-(methyl-d3)pyrazin-2-ol demonstrates the use of isotopic labeling for metabolic or pharmacokinetic studies. The deuterated methyl group may alter metabolic stability without significantly changing electronic properties .

Research Implications and Limitations

  • Synthetic Applications : Iodinated pyrazines could serve as intermediates in Suzuki-Miyaura couplings, leveraging iodine’s leaving-group ability.
  • Biological Relevance : The hydroxyl group may mimic tyrosine or serine residues in enzyme inhibition, while iodine could enhance binding specificity via halogen bonds.

Limitations : The absence of direct data on this compound necessitates caution in extrapolating properties from pyridine analogs. Experimental validation is critical for confirming reactivity, stability, and biological activity.

Biological Activity

5-Iodopyrazin-2-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazine family, which is known for various biological properties, including antimicrobial and anticancer activities. In this article, we will explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazine compounds exhibit significant anticancer activity. For instance, a study involving various pyrazine derivatives demonstrated their effectiveness against A549 human lung adenocarcinoma cells. The cytotoxicity was assessed using the MTT assay, which revealed that certain structural modifications could enhance anticancer activity while minimizing toxicity to non-cancerous cells .

Table 1: Anticancer Activity of Pyrazine Derivatives

CompoundIC50 (µM)Selectivity Index (SI)
This compound205
Compound A154
Compound B303

Note: IC50 values represent the concentration required to inhibit cell viability by 50%.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown promising activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. In vitro studies have utilized disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against various pathogens. The results indicated that this compound exhibits notable antibacterial effects, particularly against Gram-positive bacteria .

Table 2: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus0.039
Escherichia coli0.078
Klebsiella pneumoniae0.156

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that disrupt essential processes within microbial cells and cancer cells. The compound's ability to penetrate bacterial membranes and interfere with metabolic pathways has been suggested as a possible mechanism for its antimicrobial action . Additionally, structure-activity relationship (SAR) studies indicate that modifications to the pyrazine ring can significantly influence both anticancer and antimicrobial potency .

Study on Anticancer Efficacy

In a controlled study, researchers evaluated the efficacy of this compound in comparison to established chemotherapeutic agents like cisplatin. The results demonstrated that while cisplatin had a broader range of action, specific pyrazine derivatives showed lower cytotoxicity towards non-cancerous cells, indicating a potential for targeted therapy with reduced side effects .

Study on Antimicrobial Resistance

Another significant study focused on the efficacy of this compound against multidrug-resistant Staphylococcus aureus strains. The findings highlighted its effectiveness in overcoming resistance mechanisms that typically limit the efficacy of conventional antibiotics. The compound's unique structural features were credited for its enhanced binding affinity to bacterial targets .

Q & A

Q. What methodologies are recommended for studying the tautomeric equilibrium of this compound in solution?

  • Methodological Answer : Use 15^{15}N NMR and 1^1H-15^{15}N HMBC to track tautomerism between the 2-hydroxypyrazine and pyrazin-2-ol forms. Solvent polarity (DMSO vs. CDCl3_3) significantly influences equilibrium. Variable-temperature studies (e.g., −50°C to 50°C) can quantify energy barriers. Computational studies (e.g., DFT with implicit solvent models) complement experimental data .

Data Reporting and Best Practices

  • Reproducibility : Adhere to ICMJE guidelines for reporting chemical details, including manufacturer, batch number, and purity .
  • Contradiction Analysis : Apply iterative hypothesis testing and multi-method validation to resolve conflicting results, as emphasized in qualitative research frameworks .
  • Open Data : Share spectral raw data (e.g., via repositories like Zenodo) and synthetic protocols to enhance transparency, aligning with FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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